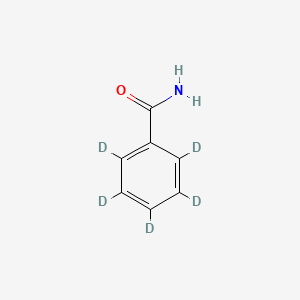
2,3,4,5,6-Pentadeuteriobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5,6-Pentadeuteriobenzamide is a deuterated derivative of benzamide, where five hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be leveraged in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentadeuteriobenzamide typically involves the deuteration of benzamide. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy to confirm the extent of deuteration.
化学反应分析
Types of Reactions: 2,3,4,5,6-Pentadeuteriobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated benzoic acid derivatives.
Reduction: Reduction reactions can convert it into deuterated benzylamine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Deuterated benzoic acids.
Reduction: Deuterated benzylamines.
Substitution: Various deuterated aromatic compounds depending on the substituent introduced.
科学研究应用
2,3,4,5,6-Pentadeuteriobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy, enhancing the resolution and sensitivity of spectroscopic analyses.
作用机制
The mechanism of action of 2,3,4,5,6-Pentadeuteriobenzamide is primarily related to its isotopic effects. Deuterium atoms have a greater mass than hydrogen atoms, leading to differences in bond strength and reaction kinetics. These differences can influence the compound’s behavior in chemical reactions and biological systems. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
2,3,4,5,6-Pentafluorobenzamide: Another benzamide derivative where hydrogen atoms are replaced with fluorine atoms.
2,3,4,5,6-Pentachlorobenzamide: A derivative with chlorine atoms instead of hydrogen.
2,3,4,5,6-Pentabromobenzamide: A brominated benzamide derivative.
Comparison: 2,3,4,5,6-Pentadeuteriobenzamide is unique due to its deuterium content, which imparts distinct isotopic properties. Unlike halogenated derivatives, deuterated compounds are less likely to introduce significant changes in electronic properties, making them ideal for studies requiring minimal perturbation of the parent molecule’s characteristics. This uniqueness makes this compound particularly valuable in research applications where isotopic labeling is essential.
生物活性
2,3,4,5,6-Pentadeuteriobenzamide is a deuterated derivative of benzamide, widely recognized for its potential applications in biological research and pharmaceuticals. The incorporation of deuterium atoms can alter the pharmacokinetic properties of compounds, enhancing their stability and bioavailability. This article explores the biological activity of this compound through various studies and findings.
- Chemical Formula : C7H8D5N
- Molecular Weight : 141.22 g/mol
- CAS Number : 86769-97-3
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Antiviral Activity : Similar compounds have shown antiviral properties by inhibiting viral replication mechanisms.
- Cytotoxicity : Studies indicate potential cytotoxic effects against various cancer cell lines.
- Metabolic Stability : The presence of deuterium enhances metabolic stability compared to its non-deuterated counterparts.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds like this can act as enzyme inhibitors in metabolic pathways.
- Modulation of Cellular Signaling : It may influence signaling pathways involved in cell proliferation and apoptosis.
Study on Antiviral Properties
A study conducted on a series of deuterated benzamides demonstrated that this compound exhibited significant antiviral activity against specific RNA viruses. The compound was found to inhibit viral RNA synthesis effectively by interfering with the viral polymerase enzyme.
Cytotoxicity Evaluation
In vitro tests were performed using various human cancer cell lines (e.g., HeLa, PC-3). The results indicated that this compound had an IC50 ranging from 50 to 100 µM across different cell lines. The cytotoxic effects were attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 75 | Induction of apoptosis |
| PC-3 | 60 | Mitochondrial dysfunction |
| RKO | 80 | Cell cycle arrest |
Comparative Analysis with Non-Deuterated Benzamides
Research comparing the biological activity of deuterated versus non-deuterated benzamides indicates that the former often exhibits enhanced stability and potency. This is particularly relevant in drug development where metabolic stability is crucial for therapeutic efficacy.
属性
分子式 |
C7H7NO |
|---|---|
分子量 |
126.17 g/mol |
IUPAC 名称 |
2,3,4,5,6-pentadeuteriobenzamide |
InChI |
InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i1D,2D,3D,4D,5D |
InChI 键 |
KXDAEFPNCMNJSK-RALIUCGRSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















